molecular formula C30H30F3N3O5 B11078464 N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide

Cat. No.: B11078464
M. Wt: 569.6 g/mol
InChI Key: PYRKOHRCBXARCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of cyclohexyl, phenoxy, trifluoromethyl, morpholinyl, and nitrobenzamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-cyclohexylphenol, which is then reacted with 2-bromo-5-(trifluoromethyl)phenol to form the phenoxy intermediate. This intermediate is further reacted with morpholine and 3-nitrobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and morpholinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenoxy or morpholinyl compounds.

Scientific Research Applications

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl

Uniqueness

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H30F3N3O5

Molecular Weight

569.6 g/mol

IUPAC Name

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-4-morpholin-4-yl-3-nitrobenzamide

InChI

InChI=1S/C30H30F3N3O5/c31-30(32,33)23-9-13-28(41-24-10-6-21(7-11-24)20-4-2-1-3-5-20)25(19-23)34-29(37)22-8-12-26(27(18-22)36(38)39)35-14-16-40-17-15-35/h6-13,18-20H,1-5,14-17H2,(H,34,37)

InChI Key

PYRKOHRCBXARCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.